Benzyl aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The aziridine ring is known for its high strain energy, which makes it highly reactive towards nucleophiles. This compound is utilized as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic ring-opening of aziridine derivatives. For instance, the reaction of benzylamine with aziridine-2-carboxylate under basic conditions can yield this compound . Another method includes the reductive kinetic resolution of racemic 2H-azirines, which provides enantioenriched aziridine-2-carboxylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can occur with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products: The major products formed from these reactions include substituted aziridines, amines, and aziridine N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl aziridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl aziridine-2-carboxylate involves its high reactivity towards nucleophiles, which leads to the formation of various substituted products. The aziridine ring’s strain energy facilitates nucleophilic attack, resulting in ring-opening reactions. This reactivity is exploited in the synthesis of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an anticancer agent.
N-tosylaziridine-2-carboxylate: Utilized in the synthesis of antibiotics and other pharmaceuticals.
3-arylaziridine-2-carboxylates: Employed in the synthesis of chiral building blocks and bioactive molecules.
Uniqueness: Benzyl aziridine-2-carboxylate stands out due to its benzyl group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
benzyl aziridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
DYTLUPYGICQKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.